N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a carboxamide group and a 4-fluorophenylmethyl group
Mechanism of Action
Target of Action
The primary target of N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is currently unknown. Similar compounds have been found to interact with various receptors, such as calcium channels , serotonin receptors , and dopamine D2 receptors .
Mode of Action
For instance, flunarizine, a compound with a similar structure, is known to act as a selective calcium antagonist .
Biochemical Pathways
Based on the actions of similar compounds, it could potentially affect pathways related to calcium signaling, serotonin transmission, and dopamine signaling .
Pharmacokinetics
Similar compounds like flunarizine are well absorbed (>80%) from the gut and reach maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins . The metabolism of such compounds generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Result of Action
Based on the actions of similar compounds, it could potentially modulate calcium signaling, serotonin transmission, and dopamine signaling, leading to various downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with 1H-pyrrole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized carboxamide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide
- N-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxamide
- N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Uniqueness
N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-15-12(16)11-2-1-7-14-11/h1-7,14H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNXPQCMNXNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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